2,7-Dibromo-9-vinyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-vinyl-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties and high charge carrier mobility. This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a vinyl group at the 9 position of the carbazole ring. It is used as a building block for the synthesis of various organic materials, particularly in the field of optoelectronics .
Mechanism of Action
Target of Action
The primary target of 2,7-Dibromo-9-vinyl-9H-carbazole is the organic electronic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs) . It is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .
Mode of Action
This compound interacts with its targets by being used as a building block in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . This compound is often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs due to the unique properties of the carbazole structure .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers , which are widely used in the field of organic optoelectronic materials .
Pharmacokinetics
It is slightly soluble in organic solvents such as methanol and ethanol, and insoluble in water , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . These compounds are often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, it is slightly soluble in organic solvents and insoluble in water , which could affect its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, which 2,7-Dibromo-9-vinyl-9H-carbazole is a part of, have good electron-donating abilities and chemical stability . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.
Cellular Effects
Given its potential use in organic electronics, it may influence cell function through interactions with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. It is known to have a melting point of 130 °C and a predicted boiling point of 428.6±38.0 °C .
Preparation Methods
The synthesis of 2,7-Dibromo-9-vinyl-9H-carbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions .
Chemical Reactions Analysis
2,7-Dibromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: The vinyl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures. Palladium catalysts are often used in these reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Scientific Research Applications
2,7-Dibromo-9-vinyl-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: It is used as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer light-emitting diodes (PLEDs).
Material Science: It serves as a building block for the synthesis of various functional materials, including conducting polymers and nanomaterials.
Biological Applications: Research is ongoing to explore its potential use in biological systems, such as in the development of biosensors and bioimaging agents.
Comparison with Similar Compounds
2,7-Dibromo-9-vinyl-9H-carbazole can be compared with other carbazole derivatives, such as:
2,7-Dibromo-9H-carbazole: Lacks the vinyl group, which limits its applications in coupling reactions.
3,6-Dibromo-9-vinyl-9H-carbazole: Bromination at different positions alters its electronic properties and reactivity.
2,7-Dibromo-9-ethyl-9H-carbazole: The ethyl group provides different steric and electronic effects compared to the vinyl group.
These comparisons highlight the unique properties of this compound, particularly its versatility in forming conjugated systems and its suitability for various optoelectronic applications.
Biological Activity
2,7-Dibromo-9-vinyl-9H-carbazole is a carbazole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications introduced by the bromine atoms and the vinyl group at specific positions enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine atoms at the 2 and 7 positions of the carbazole ring significantly influences its electronic properties, making it a suitable candidate for various applications in organic electronics and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine substituents can enhance binding affinity to biological targets, while the vinyl group may facilitate π–π stacking interactions with other aromatic compounds.
Anticancer Properties
Research indicates that carbazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
Table 1: Summary of Anticancer Studies
Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Breast | Induction of apoptosis | 12.5 | |
Lung | Cell cycle arrest | 15.0 | |
Colon | Inhibition of proliferation | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Candida albicans | 20 |
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested the compound against several pathogenic strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
2,7-dibromo-9-ethenylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAIVOLMNGCLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438252-33-5 | |
Record name | 2,7-Dibromo-9-vinyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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